

Nitrosomethane Isomerization: A Comparative Analysis of Experimental Observations and Computational Predictions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Nitrosomethane**

Cat. No.: **B1211736**

[Get Quote](#)

For Immediate Release

This guide provides a comparative analysis of the isomerization barrier height of **nitrosomethane** (CH_3NO) to formaldoxime (CH_2NOH), contrasting theoretical predictions from high-level computational studies with available experimental observations. While computational chemistry provides detailed insights into the reaction pathways and energy barriers, direct experimental quantification of this specific isomerization barrier remains an area for future research. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Introduction to Nitrosomethane Isomerization

The isomerization of **nitrosomethane** to the more stable formaldoxime is a fundamental chemical transformation. Understanding the energetics of this process is crucial for various applications, including atmospheric chemistry and combustion processes. Computational studies have been instrumental in elucidating the mechanistic details of this rearrangement, suggesting two primary pathways: a direct 1,3-hydrogen shift and a stepwise process involving two sequential 1,2-hydrogen shifts with a formaldonitrone (CH_2NHO) intermediate.

Computational Predictions of the Isomerization Barrier

Numerous computational studies have investigated the isomerization of **nitrosomethane**. The work by DePrince and Mazziotti, in particular, offers a comprehensive analysis using several high-level ab initio methods.^{[1][2][3]} Their findings, along with others, consistently indicate that the pathway involving two successive 1,2-hydrogen shifts is energetically more favorable than the direct 1,3-hydrogen shift.^{[1][2]}

The calculated barrier heights for both pathways are summarized in the table below.

Computational Method	Basis Set	Isomerization Pathway	Calculated Barrier Height (kcal/mol)	Reference
2-RDM	aug-cc-pVTZ	1,2-Hydrogen Shift	55.2	[1]
CCSD	aug-cc-pVTZ	1,2-Hydrogen Shift	57.0	[1]
CCSD(T)	aug-cc-pVTZ	1,2-Hydrogen Shift	53.5	[1]
2-RDM	aug-cc-pVTZ	1,3-Hydrogen Shift	65.0	[1]
CCSD	aug-cc-pVTZ	1,3-Hydrogen Shift	66.5	[1]
CCSD(T)	aug-cc-pVTZ	1,3-Hydrogen Shift	63.3	[1]
B3LYP	6-311+G**	1,3-Hydrogen Shift	47.3 (197.9 kJ/mol)	[4]

Experimental Evidence of Isomerization

Direct experimental measurement of the isomerization barrier height for **nitrosomethane** to formaldoxime has not been reported in the literature. However, several experimental observations qualitatively support this rearrangement, primarily through the detection of formaldoxime in environments where **nitrosomethane** is expected to be an intermediate.

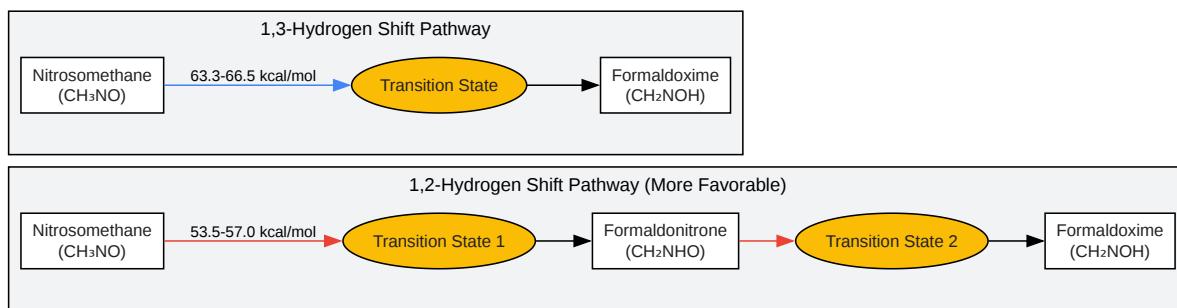
For instance, studies on the thermal decomposition of nitromethane (CH_3NO_2) have identified formaldoxime as a product.^[5] It is proposed that **nitrosomethane** is formed as an intermediate and rapidly rearranges to the more stable formaldoxime isomer.^[5] These experiments typically involve heating nitromethane to high temperatures and analyzing the products using techniques like mass spectrometry.

Experimental Protocols

Thermal Decomposition of Nitromethane:

In a typical thermal decomposition experiment, nitromethane vapor is introduced into a heated reaction vessel. The temperature and pressure are carefully controlled. The decomposition products are then analyzed, often using mass spectrometry or infrared spectroscopy, to identify the chemical species present. The observation of formaldoxime under these conditions provides indirect evidence for the **nitrosomethane** isomerization pathway. For example, in studies investigating nitromethane decomposition for rocketry applications, formaldoxime was detected via mass-spectroscopy at pressures around 250 psia, supporting the rapid rearrangement of a **nitrosomethane** intermediate.^[5]

Computational Methodologies

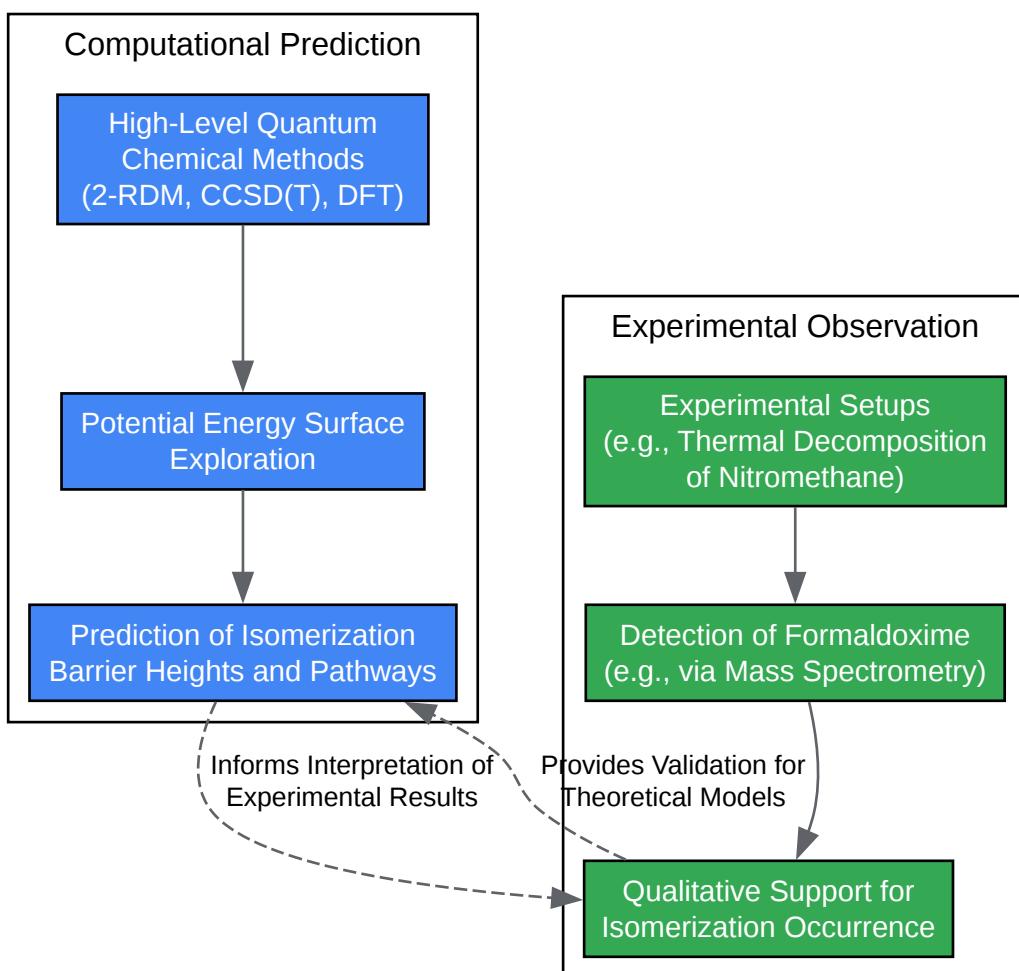

The computational results presented in this guide were obtained using sophisticated quantum chemical methods designed to accurately model chemical reactions.

- Parametric Two-Electron Reduced-Density-Matrix (2-RDM) Method: This is a variational method that directly calculates the two-electron reduced-density matrix, offering a robust description of electron correlation.^[2]
- Coupled Cluster with Single and Double Excitations (CCSD) and with Perturbative Triples (CCSD(T)): These are highly accurate wave function-based methods that systematically account for electron correlation. CCSD(T) is often considered the "gold standard" in computational chemistry for its accuracy in predicting reaction energies and barrier heights.
^[3]
- Density Functional Theory (DFT): The B3LYP functional is a widely used hybrid functional in DFT that combines the accuracy of ab initio methods with computational efficiency.^[4]

All calculations were performed using large and flexible basis sets, such as aug-cc-pVTZ, to ensure a reliable description of the electronic structure.[\[1\]](#)

Visualization of Reaction Pathways

The following diagram illustrates the two proposed isomerization pathways for **nitrosomethane**, as predicted by computational studies.



[Click to download full resolution via product page](#)

Caption: Computationally predicted pathways for **nitrosomethane** isomerization.

Logical Relationship Diagram

The diagram below outlines the relationship between computational predictions and experimental observations in the study of **nitrosomethane** isomerization.

[Click to download full resolution via product page](#)

Caption: Interplay between theory and experiment in **nitrosomethane** isomerization.

Conclusion

Computational studies provide strong evidence that the isomerization of **nitrosomethane** to formaldoxime proceeds preferentially through a stepwise 1,2-hydrogen shift mechanism with a predicted activation barrier in the range of 53.5 to 57.0 kcal/mol. While direct experimental determination of this barrier height is currently unavailable, the detection of formaldoxime in experiments involving **nitrosomethane** as a transient species lends qualitative support to the computationally predicted isomerization. Further experimental work is needed to provide a quantitative measure of this important reaction barrier and to further validate the theoretical models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isomerization of nitrosomethane to formaldoxime: energies, geometries, and frequencies from the parametric variational two-electron reduced-density-matrix method. | Semantic Scholar [semanticscholar.org]
- 2. Isomerization of nitrosomethane to formaldoxime: energies, geometries, and frequencies from the parametric variational two-electron reduced-density-matrix method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. worldscientific.com [worldscientific.com]
- 5. etda.libraries.psu.edu [etda.libraries.psu.edu]
- To cite this document: BenchChem. [Nitrosomethane Isomerization: A Comparative Analysis of Experimental Observations and Computational Predictions]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1211736#isomerization-barrier-height-of-nitrosomethane-vs-computational-predictions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com